molecular formula C10H11ClO B035459 3-(5-Chloro-2-methoxyphenyl)-1-propene CAS No. 105591-47-7

3-(5-Chloro-2-methoxyphenyl)-1-propene

Cat. No.: B035459
CAS No.: 105591-47-7
M. Wt: 182.64 g/mol
InChI Key: FEZLTRCPLPVGFZ-UHFFFAOYSA-N
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Description

3-(5-Chloro-2-methoxyphenyl)-1-propene is an organic compound characterized by a propene group attached to a 5-chloro-2-methoxyphenyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(5-chloro-2-methoxyphenyl)-1-propene typically involves the reaction of 5-chloro-2-methoxybenzaldehyde with a suitable propene derivative under specific reaction conditions. One common method involves the use of a Wittig reaction, where the aldehyde is reacted with a phosphonium ylide to form the desired propene compound .

Industrial Production Methods

Industrial production of this compound may involve large-scale Wittig reactions or other catalytic processes that ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

3-(5-Chloro-2-methoxyphenyl)-1-propene undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed for substitution reactions.

Major Products Formed

    Oxidation: Epoxides and hydroxylated derivatives.

    Reduction: Saturated hydrocarbons.

    Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(5-Chloro-2-methoxyphenyl)-1-propene is unique due to its specific combination of a chloro and methoxy group on the phenyl ring, coupled with a propene moiety. This unique structure imparts distinct chemical reactivity and potential biological activities, making it a valuable compound for various research applications.

Properties

IUPAC Name

4-chloro-1-methoxy-2-prop-2-enylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11ClO/c1-3-4-8-7-9(11)5-6-10(8)12-2/h3,5-7H,1,4H2,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FEZLTRCPLPVGFZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Cl)CC=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11ClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90546609
Record name 4-Chloro-1-methoxy-2-(prop-2-en-1-yl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90546609
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

182.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

105591-47-7
Record name 4-Chloro-1-methoxy-2-(prop-2-en-1-yl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90546609
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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